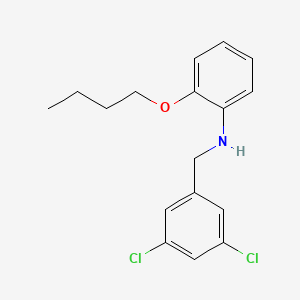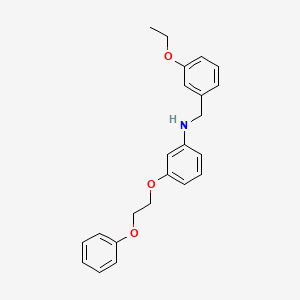![molecular formula C25H23NO B1385664 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline CAS No. 1040690-00-3](/img/structure/B1385664.png)
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline, also known as BNEA, is a synthetic compound with a wide range of scientific and medical applications. It is a colorless, non-polar compound with a molecular weight of 303.36 g/mol and a melting point of 73-75 °C. BNEA has been used in various research applications, including organic synthesis, drug development, and medical diagnostics.
Applications De Recherche Scientifique
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has been used in various scientific research applications, such as organic synthesis, drug development, and medical diagnostics. It has been used as a precursor in the synthesis of various organic compounds, such as heterocyclic compounds and polycyclic aromatic hydrocarbons. It has also been used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory drugs. 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has also been used in the development of medical diagnostics, such as immunoassays and DNA probes.
Mécanisme D'action
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of certain drugs, and the inhibition of these enzymes can result in an increased concentration of the drug in the body. 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is also believed to act as an inhibitor of certain protein kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and it has been shown to inhibit the activity of certain protein kinases. In addition, 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline has several advantages for use in laboratory experiments. It is a non-polar compound, which makes it easier to work with in a laboratory setting. In addition, it is relatively stable and has a low melting point, which makes it easier to handle and store. However, 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is also a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
The future of 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline research is promising, as there are a number of potential applications for this compound. One potential application is in the development of new drugs and drug delivery systems. 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline could be used as a drug delivery system for drugs that are currently difficult to deliver, such as peptides and proteins. In addition, 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline could be used as a precursor in the synthesis of new drugs, such as antifungal and anti-inflammatory drugs. Another potential application of 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline is in medical diagnostics, as it could be used as a marker for certain diseases or conditions. Finally, 2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline could be used in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline can be synthesized through a multi-step process involving the reaction of aniline with 2-naphthol, followed by a catalytic hydrogenation reaction. The reaction of aniline with 2-naphthol takes place in the presence of a strong acid, such as sulfuric acid. The reaction produces 2-(benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline, which is then subjected to a catalytic hydrogenation reaction in the presence of a noble metal catalyst, such as palladium or platinum.
Propriétés
IUPAC Name |
N-(2-naphthalen-1-ylethyl)-2-phenylmethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-2-9-20(10-3-1)19-27-25-16-7-6-15-24(25)26-18-17-22-13-8-12-21-11-4-5-14-23(21)22/h1-16,26H,17-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSPOQKGQFSTHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NCCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385581.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine](/img/structure/B1385585.png)

![3-Butoxy-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1385588.png)

![N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385591.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine](/img/structure/B1385592.png)
![N-[(2-Chlorophenyl)methyl]-2,2,2-trifluoroethanamine](/img/structure/B1385595.png)
![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)


![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)